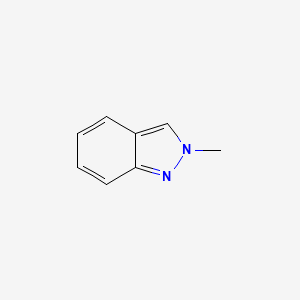

2-Methyl-2H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZHXZJUWHKFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197501 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-00-0 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4838-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 2h Indazole Scaffolds

Strategic Approaches to the 2H-Indazole Core

A variety of synthetic strategies have been developed to construct the 2H-indazole ring system. These methods often focus on the formation of the crucial N-N bond and the cyclization of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions and Annulation Strategies

Cyclization reactions represent a fundamental approach to the synthesis of 2H-indazoles. These methods typically involve the formation of an N-N bond from precursors such as nitroaromatics or azides. Annulation strategies, where a new ring is fused onto an existing one, are also prevalent.

A notable cyclization method is the Cadogan reaction, a classical reductive cyclization of nitroaromatic compounds. nih.gov While robust, this method often requires harsh conditions, such as high temperatures. nih.govaub.edu.lb Recent advancements have led to milder conditions for the Cadogan cyclization. nih.gov An alternative pathway to the traditionally accepted nitrene intermediate has been proposed, involving 2H-indazole N-oxides as competent oxygenated intermediates. nih.govaub.edu.lb

Annulation reactions provide another powerful route. For instance, a rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes offers an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.orgnih.gov This method involves C-H bond functionalization and subsequent cyclative capture. acs.org

Metal-Catalyzed Coupling and C-H Functionalization

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of 2H-indazoles. These methods often offer high efficiency and selectivity.

Palladium-catalyzed reactions are widely used. For example, a regioselective synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines via a palladium-catalyzed intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org Another palladium-catalyzed method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Furthermore, palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position using an isocyanide insertion strategy has been developed to create diverse heterocyclic structures. acs.org

Copper-catalyzed reactions also play a significant role. A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provides a direct route to 2H-indazoles. organic-chemistry.orgorganic-chemistry.orgcaribjscitech.comresearchgate.net This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org Heterogeneous copper nanoparticles on charcoal have also been employed as a recyclable catalyst for this transformation. cdnsciencepub.com

Rhodium catalysis is effective for C-H activation and annulation reactions. Rhodium(III)-catalyzed annulation of azobenzenes with various partners like aldehydes, diazoesters, and sulfoxonium ylides leads to a range of functionalized 2H-indazoles. acs.orgnih.govnih.govnih.gov

Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. A significant MCR for 2H-indazole synthesis involves the one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgcaribjscitech.comresearchgate.netacs.org This reaction, often catalyzed by copper, proceeds through sequential condensation and C-N/N-N bond formations. organic-chemistry.org The use of copper(I) oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG 300) has also been reported for this transformation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Ref |

| 2-Bromobenzaldehydes | Primary Amines | Sodium Azide | CuI/TMEDA | DMSO | 2-Substituted-2H-indazoles | organic-chemistry.org |

| 2-Bromobenzaldehydes | Primary Amines | Sodium Azide | Cu2O-NP | PEG 300 | 2-Substituted-2H-indazoles | organic-chemistry.org |

| 2-Halobenzaldehydes | Primary Amines | Sodium Azide | Cu/C | - | 2-Substituted-2H-indazoles | cdnsciencepub.com |

Reductive Cyclization Protocols

Reductive cyclization is a common strategy for 2H-indazole synthesis, often starting from ortho-substituted nitroarenes. The Cadogan reaction, which involves the deoxygenation of a nitro group by a phosphine (B1218219) or phosphite (B83602) reagent, is a prime example. nih.govgjesr.com This method traditionally requires high temperatures, but milder conditions have been developed. nih.gov For instance, the reductive cyclization of o-nitrobenzylidene amines can be promoted by tri-n-butylphosphine or catalyzed by molybdenum complexes under microwave conditions. organic-chemistry.org

Another approach involves the organophosphorus-mediated reductive cyclization of substituted benzamidines or hydrazones to form 3-amino-2H-indazoles and 2-amino-2H-indazoles, respectively. nih.gov

Cycloaddition Chemistry in 2H-Indazole Formation

Cycloaddition reactions provide an elegant and efficient pathway to the 2H-indazole core. A notable example is the [3+2] dipolar cycloaddition of arynes with sydnones. organic-chemistry.orgnih.govacs.orgacs.org This reaction proceeds under mild conditions to give 2H-indazoles in good to excellent yields, without contamination from the 1H-isomers. nih.gov The reaction is believed to proceed through an initial cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide. nih.gov

Another cycloaddition approach involves the reaction of diazo compounds with arynes. organic-chemistry.org This method also provides a direct route to substituted indazoles under mild conditions. organic-chemistry.org

Regioselective Functionalization and Derivatization at N2

The direct and regioselective functionalization of the indazole core, particularly at the N2 position, is crucial for synthesizing specific derivatives like 2-methyl-2H-indazole. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers, making regioselective methods highly valuable. beilstein-journals.orggoogle.com

Several strategies have been developed to achieve selective N2-alkylation. One approach utilizes specific alkylating agents and reaction conditions. For example, the use of trialkyl orthoformates in the presence of an acid catalyst can lead to regioselective N2-alkylation. connectjournals.com A proposed mechanism involves the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate followed by an intramolecular rearrangement. connectjournals.com

Another effective method involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.orgresearchgate.netwuxibiology.com This method has shown high selectivity for the N2-position across a range of primary, secondary, and tertiary alkyl groups. researchgate.net

The Mitsunobu reaction also offers a pathway to N2-substituted indazoles with high regiocontrol. beilstein-journals.org Reacting a 1H-indazole with an alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (TPP) can lead to the preferential formation of the N2-alkylated product. beilstein-journals.org Lewis acid catalysis can also be employed to control the regioselectivity of N-alkylation with donor-acceptor cyclopropanes, where Al(OTf)3 favors the kinetically controlled N2-alkylated product. colab.ws

| Indazole Substrate | Alkylating Agent | Catalyst/Reagent | Conditions | Product | Ref |

| 1H-Indazole | Trimethyl orthoformate | H2SO4 | Reflux | This compound | connectjournals.com |

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)2 | - | 2-Alkyl-2H-indazoles | organic-chemistry.orgresearchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohols | DEAD, TPP | THF, 50 °C | N2-Substituted indazoles | beilstein-journals.org |

| Indazoles | Diazo compounds | TfOH | - | N2-Alkylated indazoles | researchgate.net |

N2-Alkylation and Arylation Techniques

Achieving selective substitution at the N2 position of the indazole ring is a significant synthetic challenge due to the thermodynamic preference for the 1H-tautomer. beilstein-journals.org Direct alkylation or arylation often yields a mixture of N1 and N2 isomers. beilstein-journals.orgresearchgate.net Consequently, a variety of advanced methodologies have been developed to ensure high regioselectivity for the desired 2-substituted products.

A robust method for the selective N2-alkylation of 1H-indazoles employs alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate. researchgate.netorganic-chemistry.org This approach is applicable to a wide array of primary, secondary, and tertiary alkyl groups and effectively avoids the formation of the N1-isomer, with yields reaching up to 96%. organic-chemistry.org Quantum mechanical (QM) analyses suggest that while the activation energy for N1 alkylation is slightly lower, the higher stability of the 1-H indazole tautomer influences the reaction pathway, leading to the observed N2 selectivity. wuxibiology.com

For N2-arylation, transition-metal-catalyzed and metal-free strategies have proven effective. A notable example is the Rh(II)-catalyzed N2-selective arylation of indazoles using diazonaphthoquinones as the aryl source. chemrxiv.orgrsc.org This method demonstrates broad substrate scope and functional group tolerance. chemrxiv.org Alternatively, metal-free N-arylation can be achieved using diaryliodonium salts, which serve as arylating reagents. mdpi.combeilstein-journals.org For instance, in the presence of a base like tBuOK, diaryliodonium triflates can selectively arylate the N2 position. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful tool for the synthesis of N-arylated heterocycles, including 2-aryl-2H-indazoles. eurekaselect.com These methods are part of a broader class of C-N coupling reactions that have become central to modern organic synthesis. eurekaselect.com

Table 1: Selected N2-Alkylation and Arylation Methods for Indazoles

| Method | Reagents | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| N2-Alkylation | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(II) triflate | High N2 selectivity; broad substrate scope (primary, secondary, tertiary alkyl groups); yields up to 96%. | researchgate.netorganic-chemistry.org |

| N2-Arylation | Diazonaphthoquinones | Rh(II) catalyst | Highly regioselective; wide functional group tolerance. | chemrxiv.orgrsc.org |

| N2-Arylation | Diaryliodonium triflates | tBuOK (base) | Metal-free conditions; selective N2-arylation. | mdpi.com |

| N2-Arylation | Aryl halides/triflates | Palladium catalyst | Buchwald-Hartwig type coupling; a general method for N-aryl heterocycles. | eurekaselect.com |

Selective Carbamoylation and Other C-Functionalizations

Beyond N-functionalization, the direct introduction of substituents at the C3 position of the 2H-indazole core is crucial for modifying molecular properties. Carbamoyl (B1232498) groups, in particular, are important pharmacophores.

A direct C3-carbamoylation of 2H-indazoles has been developed using oxamic acids as carbamoyl radical sources. In a metal- and catalyst-free approach, ammonium (B1175870) persulfate is used as an oxidant to generate the carbamoyl radical from the oxamic acid via oxidative decarboxylation, which then reacts with the 2H-indazole. researchgate.net This reaction is typically performed at an elevated temperature. researchgate.netnih.gov

Other C-functionalizations at the C3 position have been achieved through various catalytic systems. Palladium-catalyzed C-H functionalization using an isocyanide insertion strategy allows for the synthesis of diverse and complex heterocyclic systems fused to the indazole core, such as benzoxazinoindazoles. acs.orgresearchgate.netnih.gov This method involves the construction of multiple bonds in a single pot. researchgate.netnih.gov Furthermore, direct C3-arylation of 2H-indazoles can be accomplished using palladium catalysis in water, providing a mild and direct route to 2,3-diaryl indazoles. acs.org Rhodium(III)-catalyzed C-H bond activation of azobenzenes followed by cyclization with aldehydes offers another efficient, one-step synthesis of N-aryl-2H-indazoles. nih.gov

Table 2: C3-Functionalization of 2H-Indazoles

| Functionalization | Reagents | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Carbamoylation | Oxamic acids | (NH₄)₂S₂O₈, heat | Metal- and catalyst-free; direct C3-functionalization. | researchgate.net |

| Isocyanide Insertion | Isocyanides, various partners | Pd(II) catalyst | Synthesis of diverse fused heterocycles; construction of multiple bonds. | acs.orgresearchgate.netnih.gov |

| Arylation | Arylboronic acids | Pd catalyst, on water | Mild conditions; direct synthesis of 2,3-diaryl indazoles. | acs.org |

| Arylation/Cyclization | Azobenzenes, Aldehydes | Rh(III) catalyst | One-step synthesis; high functional group compatibility. | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic strategies. The development of biocatalytic and visible-light-mediated reactions represents a significant step towards more sustainable chemical manufacturing.

Biocatalytic Pathways

Biocatalysis offers a highly sustainable route to chemical synthesis by utilizing enzymes that operate under mild conditions, typically in aqueous environments. researchgate.net A pioneering enzymatic pathway for indazole formation has been developed, addressing a previous unmet challenge in biocatalysis. This method employs a nitroreductase to trigger the conversion of 2-nitrobenzylamine derivatives into reactive nitrosobenzylamine intermediates, which then spontaneously cyclize to form the indazole ring. researchgate.net

Significantly, this nitroreductase-triggered reaction has been successfully integrated into a sequential enzyme cascade. By coupling the nitroreductase with an imine reductase, N-methyl-2H-indazole was synthesized from inexpensive starting materials—2-nitrobenzaldehyde and methylamine—achieving a 62% isolated yield in a one-pot reaction. researchgate.net This cascade process exemplifies an efficient and green approach to constructing the this compound scaffold.

Visible Light-Mediated Transformations

Photoredox catalysis using visible light has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions to proceed under mild conditions without the need for high temperatures or harsh reagents. nih.govresearchgate.net

This technology has been successfully applied to the C3-carbamoylation of 2H-indazoles. In a transition-metal-free approach, a photocatalyst such as 4CzIPN facilitates the oxidative decarboxylation of oxamic acids to generate carbamoyl radicals under visible light irradiation. nih.govfrontiersin.orgx-mol.net This method avoids the high temperatures and strong oxidants required in the thermal method, making it compatible with sensitive functional groups and suitable for late-stage functionalization of complex molecules. nih.govfrontiersin.org

Visible light also enables the direct C3-arylation of 2H-indazoles without the need for an external photocatalyst. rsc.org An electron donor-acceptor (EDA) complex can form between the 2H-indazole and an aryl diazonium salt, which upon irradiation with visible light, initiates the arylation process. rsc.org Additionally, visible light can promote the heterodifunctionalization of alkynylazobenzenes with various nucleophiles (alcohols, thiols, amides) to rapidly assemble the 2H-indazole skeleton in a single, atom-economical step. researchgate.netacs.org

Table 3: Green Synthetic Approaches to 2H-Indazole Derivatives

| Approach | Reaction | Key Reagents/Catalysts | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Biocatalysis | Indazole formation | Nitroreductase, Imine reductase | Aqueous buffer, ambient temp. | Sustainable, one-pot cascade, from simple starting materials. | researchgate.net |

| Visible Light | C3-Carbamoylation | Oxamic acids, 4CzIPN (photocatalyst) | Visible light, room temp. | Transition-metal-free, mild conditions, good functional group tolerance. | nih.govfrontiersin.orgx-mol.net |

| Visible Light | C3-Arylation | Aryl diazonium salts | Visible light, no photocatalyst | Forms an EDA complex; efficient and direct arylation. | rsc.org |

| Visible Light | Heterodifunctionalization | Alkynylazobenzenes, Nucleophiles | Visible light, no photocatalyst | Atom-economical, rapid assembly of the indazole core. | researchgate.netacs.org |

Mechanistic Investigations and Reactivity Profiles of 2 Methyl 2h Indazole

Reaction Mechanism Elucidation for Synthetic Pathways

The regioselective formation of 2-methyl-2H-indazole, often in the presence of its 1-methyl-1H-indazole isomer, is a key challenge. Mechanistic studies, particularly computational analyses, have provided profound insights into the factors governing this selectivity.

The alkylation of the indazole ring is a common method for preparing this compound. The outcome of this reaction is highly dependent on the reaction conditions, which dictate whether the process is under thermodynamic or kinetic control. While the 1H-tautomer is generally more stable, the N2-alkylated product is often favored under kinetic control. researchgate.net

Density Functional Theory (DFT) calculations have been instrumental in elucidating the regioselectivity of indazole alkylation. Studies comparing the transition states for N1 versus N2 alkylation reveal that the pathway to the N2 product often has a lower activation energy barrier. For instance, in the alkylation of an indazole with an imidate under acidic conditions, the energy difference between the N1 and N2 transition states was calculated to be a significant 3.42 kcal/mol, favoring the N2 isomer. wuxibiology.com This energy difference corresponds to a predicted N2 to N1 product ratio of over 300:1 at room temperature. wuxibiology.com

Non-covalent interactions (NCIs) between the substrate, reagents, and catalyst play a critical role in stabilizing one transition state over the other. beilstein-journals.org In reactions involving cesium carbonate, NCIs between the cesium cation and the nitrogen and oxygen atoms of the indazole derivative can pre-organize the electrophile, lowering the transition state energy for N2 methylation by 2.0 to 2.6 kcal/mol compared to the N1 pathway. beilstein-journals.orgbeilstein-journals.org Similarly, in certain Mitsunobu reactions, hydrogen bonding and other NCIs within the transition state structure favor the N2-pathway over the N1-pathway, leading to high yields of the N2-product. beilstein-journals.org

Table 1: DFT-Calculated Energy Differences in Indazole Methylation This table summarizes calculated energy differences between the transition states (TS) leading to N1- and N2-methylation of indazole derivatives, highlighting the energetic preference for the this compound product.

| Substrate System | Reaction Conditions | Favored Pathway | ΔΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Indazole + Imidate | Acidic | N2 | 3.42 | wuxibiology.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃, Sulfonate | N1 | 2.0 | beilstein-journals.orgbeilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Mitsunobu (DEAD) | N2 | 4.5:1 ratio | beilstein-journals.org |

Catalysis is central to the efficient and selective synthesis of the this compound core and its derivatives. Transition-metal catalysts are particularly prevalent.

Copper-catalyzed reactions are widely used, often in multicomponent strategies. A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine (like methylamine), and sodium azide (B81097), catalyzed by copper nanoparticles on charcoal (Cu/C) or copper(I) oxide nanoparticles (Cu₂O-NP), provides a direct route to 2H-indazoles. researchgate.netorganic-chemistry.org The proposed mechanism involves the initial condensation of the aldehyde and amine to form an imine, followed by a copper-catalyzed SNAr reaction with sodium azide. Subsequent copper-mediated denitrogenation and intramolecular cyclization yield the final 2H-indazole product. acs.org

Rhodium(III) catalysts enable advanced C-H activation and annulation reactions. For example, azobenzenes can react with sulfoxonium ylides in the presence of a rhodium catalyst to form 3-acylated-2H-indazoles. mdpi.com These reactions proceed via C-H bond functionalization, offering high efficiency and a broad substrate scope. mdpi.com

More recently, dual catalytic systems have emerged. A combination of gold and photoredox catalysis facilitates the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info Mechanistic studies suggest a primary polar mechanism driven by the gold catalyst, with a potential secondary radical pathway involving the ruthenium-based photocatalyst. d-nb.info

Analysis of Transition States and Intermediates

Advanced Functional Group Transformations on the this compound Nucleus

Once formed, the this compound nucleus can undergo a variety of functional group transformations, allowing for the synthesis of a diverse library of compounds.

Direct C-H halogenation provides a powerful method for introducing a reactive handle onto the this compound core. Metal-free methods using N-halosuccinimides (NXS) are particularly effective. rsc.org The reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be tuned to selectively yield mono- or di-halogenated products in high yields. rsc.org Mechanistic experiments involving radical scavengers suggest that these transformations proceed via a radical pathway. organic-chemistry.orgrsc.org

Table 2: Direct C-H Halogenation of 2-Aryl-2H-indazoles This table shows the outcomes of direct halogenation on the 2-aryl-2H-indazole core using N-halosuccinimides (NXS).

| Substrate | Reagent (equiv.) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0) | DCM, 40 °C, 2 h | 3-Bromo-2-phenyl-2H-indazole | 98% | rsc.org |

| 2-Phenyl-2H-indazole | NCS (1.0) | DCM, 40 °C, 3 h | 3-Chloro-2-phenyl-2H-indazole | 95% | rsc.org |

| 2-Phenyl-2H-indazole | NBS (2.2) | DCM, 40 °C, 3 h | 3,7-Dibromo-2-phenyl-2H-indazole | 70% | rsc.org |

| 3-Bromo-2-phenyl-2H-indazole | NCS (1.1) | DCM, 40 °C, 3 h | 3-Bromo-7-chloro-2-phenyl-2H-indazole | 68% | rsc.org |

These halogenated indazoles are valuable intermediates for transition-metal-catalyzed cross-coupling reactions. For example, 6-iodo-2-methyl-2H-indazole-3-carboxylic acid readily participates in Suzuki couplings with aryl boronic acids and in Buchwald-Hartwig aminations. Similarly, halogenated 2H-indazoles prepared via cycloaddition can be elaborated using Suzuki-Miyaura and Sonogashira reactions to install aryl and alkynyl groups, respectively. nih.gov An alternative strategy involves iridium-catalyzed C-H borylation of the indazole ring, followed by a selective Suzuki-Miyaura cross-coupling of the resulting boronate ester. worktribe.com

The this compound nucleus is amenable to both oxidation and reduction reactions, allowing for the modulation of its electronic properties and the introduction of new functional groups.

The nitro group is a common precursor to an amino group on the indazole ring. For instance, 2-methyl-6-nitro-2H-indazole can be reduced to 2-methyl-2H-indazol-6-amine. ontosight.ai This transformation is a key step in the synthesis of various biologically active molecules. The nitro group's ability to participate in redox reactions is a significant aspect of its chemical reactivity. ontosight.ai Another important reductive transformation is the deoxygenation of 2H-indazole N-oxides, which can be competent intermediates in some synthetic routes like the Cadogan reaction. nih.govescholarship.org These N-oxides can be cleanly reduced to the parent 2H-indazole using reagents such as triphenylphosphine (B44618) (PPh₃) or mesyl chloride with triethylamine. nih.gov

Conversely, the scaffold can undergo oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the methyl group of 6-iodo-2-methyl-2H-indazole-3-carboxylic acid can be oxidized to a carboxylate, although yields may be low due to potential overoxidation.

Table 3: Oxidation and Reduction Reactions of this compound Derivatives This table details key redox transformations performed on the this compound scaffold.

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole | Reducing Agent | 2-Methyl-2H-indazol-6-amine | Nitro Group Reduction | ontosight.ai |

| 2-Aryl-2H-indazole N-oxide | PPh₃ or MsCl/Et₃N | 2-Aryl-2H-indazole | N-Oxide Deoxygenation | nih.gov |

| 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid | KMnO₄, acidic | 6-Iodo-2-carboxy-2H-indazole-3-carboxylic acid | Methyl Group Oxidation | |

| 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid | LiAlH₄ | 3-(Hydroxymethyl)-6-iodo-2-methyl-2H-indazole | Carboxylic Acid Reduction |

Computational Chemistry and Theoretical Modeling of 2 Methyl 2h Indazole Systems

Quantum Chemical Calculations for Electronic Structure and Tautomerism

Quantum chemical calculations are a cornerstone in the theoretical investigation of indazole systems, offering a detailed view of their electronic properties and the energetic landscape of tautomeric forms.

Energy Profiles of Tautomeric Equilibria (e.g., 1H- vs 2H-Indazole)

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Theoretical calculations have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govjmchemsci.com The energy difference between these two forms is a critical factor in understanding their relative populations and reactivity.

The methylation of the indazole ring at the N1 or N2 position "locks" the molecule into the 1H- or 2H-tautomeric form, respectively. vulcanchem.com This allows for a direct comparison of the stabilities of the two systems. Theoretical calculations, including those at the MP2/cc-pVTZ level, indicate that 1H-indazole is more stable than 2H-indazole by approximately 13.6 kJ mol⁻¹ (about 3.25 kcal mol⁻¹). researchgate.net Other computational methods, such as B3LYP, have estimated this energy difference to be around 5.3 kcal/mol. researchgate.net

Experimental and theoretical studies have determined that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by about 3.2 kcal mol⁻¹. researchgate.net The greater stability of the 1H-tautomer is often attributed to its benzenoid structure, which confers a higher degree of aromaticity compared to the quinoid-like structure of the 2H-tautomer. researchgate.net The energy difference of 2.3 kcal mol⁻¹ between the 1H- and 2H-indazole tautomers has been shown to be consistent in both the ground and excited states. researchgate.net

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

| Computational Method | Energy Difference (kcal/mol) | Reference |

| MP2/cc-pVTZ | 3.25 | researchgate.net |

| B3LYP | 5.3 | researchgate.net |

| Experimental/Theoretical | 3.2 | researchgate.net |

| Experimental/Theoretical | 2.3 | researchgate.netcaribjscitech.com |

This table presents a summary of the calculated energy differences between the 1H- and 2H-tautomers of indazole from various studies.

Studies on Basicity and Electronic Properties

The electronic properties of this compound, such as basicity and dipole moment, have been subjects of both experimental and theoretical investigation. The 2H-tautomer is a significantly stronger base than the 1H-tautomer. jmchemsci.com This is reflected in their pKb values, where this compound has a pKb of 2.02, compared to 0.42 for 1-methyl-1H-indazole. jmchemsci.comcaribjscitech.com

The dipole moment is another key electronic property that differs substantially between the two isomers. The 2H-indazole form possesses a considerably larger dipole moment than the 1H-form. caribjscitech.com For instance, the dipole moment of this compound is reported to be 3.4 D, while that of 1-methyl-1H-indazole is 1.50 D. caribjscitech.comvulcanchem.com Density functional theory (DFT) calculations on a related derivative, 2-(2-methylindazol-3-yl)ethanol, predict a dipole moment of approximately 3.2 Debye. vulcanchem.com These differences in basicity and dipole moment are direct consequences of the distinct electronic distributions in the quinoid versus benzenoid systems.

Table 2: Comparison of Basicity and Dipole Moment for Methylated Indazoles

| Compound | pKb | Dipole Moment (D) | Reference |

| 1-Methyl-1H-indazole | 0.42 | 1.50 | jmchemsci.comcaribjscitech.com |

| This compound | 2.02 | 3.4 | jmchemsci.comcaribjscitech.comvulcanchem.com |

This table provides a comparison of the basicity (pKb) and dipole moment for 1-methyl-1H-indazole and this compound.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques, including docking and molecular dynamics simulations, are invaluable for predicting and analyzing the interactions between this compound derivatives and their biological targets.

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been applied to various this compound derivatives to understand their mechanism of action.

For example, docking studies have been performed on N-substituted indazole-5-carboxamides as inhibitors of monoamine oxidase B (MAO-B). nih.gov These studies revealed that the binding of these inhibitors, including the this compound derivative N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide, involves key interactions with the enzyme's active site. nih.gov The flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogen atoms of the indazole ring were identified as crucial for binding. nih.gov

In another study, molecular docking of 2-phenyl-2H-indazole-7-carboxamide derivatives with poly(ADP-ribose) polymerase (PARP) showed that the 7-carboxamide group participates in hydrogen bonding within the catalytic domain, while the 2-phenyl group engages in π-π stacking interactions with tyrosine residues. vulcanchem.com Similarly, docking studies of 2,3-diphenyl-2H-indazole derivatives with human cyclooxygenase-2 (COX-2) suggested a binding mode comparable to the known inhibitor rofecoxib. nih.govresearchgate.net

Molecular Dynamics Simulations for Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, allowing for the assessment of the stability of the binding pose over time. MD simulations have been used in conjunction with docking to refine the binding modes of indazole derivatives. For instance, MD simulations were employed in the study of indazole-3-carboxylic acid and its metal complexes as inhibitors of nitric oxide synthase, providing insights into the stability of the inhibitor-enzyme interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors utilized 2D and 3D QSAR methods. researchgate.net The best 2D-QSAR model, developed using the multiple linear regression (MLR) method, showed a high correlation coefficient (r²) of 0.9512, indicating a strong correlation between the descriptors and the biological activity. The model also demonstrated good predictive power with high internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net A 3D-QSAR model built using the SWF kNN approach also showed a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net While this study focused on a broad class of indazole derivatives, the principles and methodologies are directly applicable to series of this compound compounds to understand how structural modifications influence their biological activity.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In the realm of drug discovery and development, computational methods provide a crucial early assessment of a compound's potential success by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These in silico models are vital for filtering out candidates with unfavorable pharmacokinetic or toxicological properties, thus saving significant time and resources. For systems based on the this compound scaffold, computational ADMET profiling is used to evaluate their drug-likeness and potential as therapeutic agents.

Research into various this compound derivatives has utilized computational tools to forecast their ADMET characteristics. These studies often confirm that the designed compounds possess favorable pharmacokinetic attributes. longdom.org General properties such as druglikeness, tumorigenicity, and mutagenicity are often assessed. For instance, some theoretical evaluations of substituted indazole derivatives have suggested a low risk for toxicity. researchgate.net

The tables below provide a summary of computationally predicted ADMET properties for this compound and a representative derivative.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound Systems

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Gastrointestinal Absorption | Predicted BBB Permeant |

|---|---|---|---|---|---|

| This compound | C₈H₈N₂ | 132.16 | 1.89 | High | Yes |

Table 2: Predicted Toxicological Properties of this compound Systems

| Compound | Predicted Mutagenicity | Predicted Tumorigenicity | Predicted Irritancy | Predicted Reproductive Effect |

|---|---|---|---|---|

| This compound | Low Risk | Low Risk | Low Risk | Low Risk |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biological Activities and Structure Activity Relationship Sar Studies of 2 Methyl 2h Indazole Derivatives

Anticancer and Antitumor Efficacy

Derivatives of 2-methyl-2H-indazole have emerged as a promising class of compounds in oncology research, exhibiting significant potential in cancer therapy. ontosight.airesearchgate.net Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Tyrosine Kinase Inhibition Mechanisms

A significant number of indazole-based compounds function as inhibitors of tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways that regulate cell growth and proliferation. evitachem.commdpi.comresearchgate.net By blocking the activity of specific tyrosine kinases that are often overactive in cancer cells, these derivatives can effectively halt tumor progression. evitachem.com

One of the most notable examples is Pazopanib (B1684535), a multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other solid tumors. evitachem.commdpi.com Pazopanib's structure incorporates a 2,3-dimethyl-2H-indazol-6-yl moiety, highlighting the importance of the indazole core in its inhibitory activity against vascular endothelial growth factor receptors (VEGFRs). evitachem.com

Research has also identified other this compound derivatives with potent inhibitory activity against various tyrosine kinases. For instance, a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives has shown promise as phosphoinositide-dependent kinase-1 (PDK1) inhibitors. mdpi.com Furthermore, certain 3-aminoindazole derivatives have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a key driver in several cancers. mdpi.com The substitution pattern on the indazole ring and the nature of the appended functional groups are critical in determining the specific kinase inhibitory profile and potency of these compounds. mdpi.com

Table 1: Examples of this compound Derivatives as Tyrosine Kinase Inhibitors

| Compound/Derivative Class | Target Kinase(s) | Therapeutic Area |

| Pazopanib | VEGFRs | Renal Cell Carcinoma, Solid Tumors |

| 3-Aminoindazole Derivatives | ALK | Cancer |

| 1H-Benzo[d]imidazol-2-yl)-1H-indazol Derivatives | PDK1 | Cancer |

| N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine | CDK1, 2, 4, 8, 9 | Hematologic Malignancies |

| (2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | Akt | T-cell Acute Lymphoblastic Leukemia |

Epigenetic Modifier Modulation (e.g., EZH1/EZH2 Inhibition)

In recent years, the role of epigenetic modifications in cancer development has become increasingly evident. Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.govgoogle.com The hyperactivity of PRC2 is linked to the silencing of tumor suppressor genes in various cancers. nih.govgoogle.com

Several small molecule inhibitors targeting EZH2, and in some cases both EZH1 and EZH2, have been developed, with some containing an indazole ring. nih.govsci-hub.se These inhibitors typically feature a pyridonemethyl-amide core that binds to the cofactor-binding site of the enzymes. nih.gov Structure-activity relationship (SAR) studies have revealed that the indazole ring is a favorable heterocyclic system for these inhibitors. nih.gov The substitution at the N-1 position of the indazole ring has been shown to have a more significant impact on EZH1 potency compared to EZH2 potency. nih.gov

For example, UNC1999 was the first reported orally bioavailable dual inhibitor of EZH2 and EZH1. nih.gov While many potent EZH2 inhibitors feature a 1H-indazole core, the exploration of 2H-indazole derivatives in this context is an active area of research. The development of these inhibitors provides a promising therapeutic strategy for cancers driven by aberrant PRC2 activity. nih.gov

Novel Antitumor Agents

Beyond well-defined mechanisms like tyrosine kinase and EZH1/2 inhibition, this compound derivatives have demonstrated antitumor activity through various other pathways. nih.govacs.orgresearchgate.net

Recent studies have explored the potential of C,N-cyclometalated 2H-indazole-ruthenium(II) and -iridium(III) complexes as anticancer agents. nih.govacs.orgresearchgate.net These organometallic compounds have shown significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. nih.govacs.org SAR studies on these complexes revealed that substitutions on the phenyl ring of the 2H-indazole ligand, such as methyl and isopropyl groups, led to increased potency. nih.govacs.org One such iridium(III) complex induced mitochondrial damage by generating reactive oxygen species (ROS), leading to apoptosis in TNBC cells. nih.govacs.org This complex also caused G2/M phase cell cycle arrest and inhibited cancer cell migration. nih.govacs.org

Furthermore, other research has focused on synthesizing and evaluating the antiproliferative activity of various substituted indazole derivatives. rsc.orgsioc-journal.cn For instance, a series of 6-substituted aminoindazole derivatives were synthesized and tested against several human cancer cell lines. rsc.org SAR studies indicated that the presence and position of a methyl group on the indazole ring, as well as the nature of the substituents at the 6-position, significantly influenced the cytotoxic activity. rsc.org

Antimicrobial Spectrum of Activity

The this compound scaffold is also a valuable pharmacophore in the development of antimicrobial agents, demonstrating efficacy against a range of pathogens including bacteria, fungi, and protozoa. smolecule.comnih.govcbijournal.com

Antibacterial and Antifungal Modalities

Several studies have highlighted the antibacterial and antifungal properties of this compound derivatives. vulcanchem.comnih.govtandfonline.com For example, a series of N-methyl-3-aryl indazoles showed activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govresearchgate.net

In another study, newly synthesized 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were evaluated for their in vitro antibacterial and antifungal activities. tandfonline.com Compounds bearing electron-withdrawing groups like chloro, nitro, and bromo were found to be more potent than the standard drugs ciprofloxacin (B1669076) and fluconazole (B54011) against the tested strains. tandfonline.com

The mechanism of action for the antimicrobial effects of these compounds can vary. Some indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme. nih.gov The replacement of carbonyl groups with N-substituted carboxamides on the indazole structure has been shown to enhance growth inhibitory activity against Candida species. vulcanchem.com

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Organisms | Notable Findings |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Broad-spectrum activity. nih.govresearchgate.net |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Various bacteria and fungi | Electron-withdrawing groups enhance potency. tandfonline.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Showed in vitro growth inhibition. nih.govresearchgate.net |

Antiprotozoal Agents and Mechanisms

Derivatives of 2H-indazole have demonstrated significant promise as antiprotozoal agents, with some compounds exhibiting greater potency than the reference drug metronidazole (B1676534). smolecule.comnih.govresearchgate.net A study focusing on 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents found that many of the synthesized compounds displayed potent activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. smolecule.comnih.govresearchgate.net

For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.comnih.govresearchgate.net SAR studies within this series of compounds indicated that the nature and position of substituents on the phenyl rings significantly influenced the antiprotozoal activity. nih.gov For instance, compounds with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the 2-position of the indazole ring were among the most active against all three protozoa. nih.gov The proposed mechanism for some nitro-containing derivatives involves the reduction of the nitro group to form reactive nitrogen species that disrupt the redox balance within the pathogen. vulcanchem.com

Table 3: Antiprotozoal Activity of 2H-Indazole Derivatives

| Protozoan Species | Derivative Class | Key Findings |

| Giardia intestinalis | 2,3-diphenyl-2H-indazole derivative | 12.8 times more active than metronidazole. nih.govresearchgate.net |

| Entamoeba histolytica | 2-phenyl-2H-indazole derivatives | Potent activity, often better than metronidazole. nih.gov |

| Trichomonas vaginalis | 2-phenyl-2H-indazole derivatives | Effective inhibitors. nih.gov |

Antitubercular and Antiviral Potential

Derivatives of this compound have been investigated for their potential to combat infectious diseases, including tuberculosis and viral infections. mdpi.comacs.org

Some indazole derivatives have demonstrated notable antitubercular activity. cbijournal.com For instance, certain indazole sulfonamides have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis in culture, specifically targeting the enzyme KasA, which is essential for mycolic acid biosynthesis. google.com One study reported that a synthesized indolizine (B1195054) derivative of isoniazid (B1672263), when combined, showed significant anti-tubercular activity. globalresearchonline.net Another study on isonicotinoyl hydrazones revealed that indazole derivatives were more effective than isoniazid against M. tuberculosis H37Rv. mdpi.com

In the realm of antiviral research, this compound derivatives have emerged as promising candidates. For example, deuterated S-217622 (ensitrelvir), which contains a 6-chloro-2-methyl-2H-indazole moiety, has shown antiviral activity against coronaviruses, including SARS-CoV-2. nih.gov The position of the methyl group is critical; a shift to the N1 position significantly impairs the compound's inhibitory activity against the SARS-CoV-2 3CLpro enzyme. nih.gov This highlights the structural importance of the this compound core for antiviral efficacy. nih.gov

Anti-Inflammatory and Immunomodulatory Effects (e.g., COX-2 Inhibition)

A significant area of research for this compound derivatives is their anti-inflammatory and immunomodulatory properties. nih.govnih.govontosight.ai Many of these compounds have been found to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). nih.gov

Several studies have synthesized and evaluated this compound derivatives for their COX-2 inhibitory activity. nih.govresearchgate.net For example, a series of 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity against human COX-2. nih.govresearchgate.net Docking studies of these compounds suggested a binding mode similar to that of the selective COX-2 inhibitor, rofecoxib. nih.gov The anti-inflammatory effect of some indazole derivatives is believed to be mediated through the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase pathway. biotech-asia.org

Beyond COX-2 inhibition, certain this compound derivatives exhibit broader immunomodulatory effects. One benzimidazole (B57391) derivative, BMT-1, was found to inhibit T-cell proliferation by interfering with H+/K+-ATPases, suggesting its potential as a lead compound for developing new immunomodulatory agents. mdpi.com Other studies have also pointed to the potential of these compounds to modulate cell signaling pathways involved in inflammation.

| Compound Type | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | COX-2 Inhibition | Compounds 18, 21, 23, and 26 showed in vitro inhibitory activity against human COX-2. | nih.govresearchgate.net |

| 3-methyl-1-carbethoxy ethyl indazole | Analgesic/Anti-inflammatory | Exerted analgesic action by potentially inhibiting the cyclooxygenase pathway of prostaglandins. | biotech-asia.org |

| Benzimidazole derivative (BMT-1) | Immunomodulation | Inhibited T-cell proliferation by interfering with H+/K+-ATPases. | mdpi.com |

Other Significant Pharmacological Activities

The potential of this compound derivatives in the management of diabetes is an emerging area of research. Some derivatives have been investigated as glucokinase activators, which can enhance glucose-stimulated insulin (B600854) secretion. A series of N-(2,3-dimethyl-2H-indazole-6-yl)-N'-phenylurea derivatives have been synthesized and evaluated for their antidiabetic activity. google.com These compounds have shown promise as potential therapeutic agents for type 2 diabetes. google.comresearchgate.net

Indazole derivatives, in general, are known to be active in the central nervous system (CNS). nih.govresearchgate.net While specific research on the antidepressant and neuroprotective effects of this compound derivatives is less extensive, the broader class of indazoles has shown potential in treating neurological disorders like Parkinson's and Alzheimer's disease by inhibiting enzymes such as monoamine oxidase (MAO). researchgate.net Some 2-amino-indazole derivatives have been found to possess CNS and antihypertensive activity. google.com

The analgesic and antipyretic activities of indazole derivatives have been reported in several studies. nih.govbiotech-asia.org The analgesic effect of some of these compounds is thought to be linked to their anti-inflammatory properties, specifically the inhibition of prostaglandin synthesis. biotech-asia.org One study showed that a 3-methyl-1-carbethoxy ethyl indazole derivative significantly inhibited writhing in an acetic acid-induced pain model in mice. biotech-asia.org

Central Nervous System Activities (e.g., Antidepressant, Neuroprotective)

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indazole ring. ontosight.ai

Impact of Substituent Effects on Biological Efficacy

The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents on the indazole core. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. ontosight.ai

Research into the anticancer properties of indazole derivatives has revealed key SAR insights. For instance, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines. rsc.org One study found that a pyridyl analogue, compound 2f, demonstrated potent growth inhibitory activity against breast cancer (4T1), liver cancer (HepG2), and another breast cancer cell line (MCF-7) with IC50 values of 0.23 μM, 0.80 μM, and 0.34 μM, respectively. rsc.org The study highlighted that a suitable size of an alkyl substituent at the piperazinyl N4 position was favorable for activity, as both no substitution and a bulky substituent at this position diminished the suppressive effect on cell growth. rsc.orgrsc.org Furthermore, the introduction of a sulfonyl or methylene (B1212753) group into the phenyl ring at the R1 position was well-tolerated and in some cases enhanced the activity against all tested cell lines. rsc.org

In the context of kinase inhibition, another significant area for indazole derivatives, substituent effects play a critical role. vulcanchem.comresearchgate.net For example, in a series of indazole-pyrimidine-based derivatives targeting VEGFR-2, the presence of hydrophobic groups like alkyl or halogen led to a decrease in potency compared to a methoxy (B1213986) derivative. nih.gov Conversely, the incorporation of hydrogen bond-forming groups such as amide and sulfonamide resulted in enhanced activity. nih.gov The unique structural properties of 2-methyl-6-nitro-2H-indazole, for instance, make it a valuable precursor for synthesizing anticancer agents. The nitro group can be reduced to form reactive intermediates that interact with cellular components, and the compound may inhibit specific enzymes or receptors involved in disease pathways.

The antimicrobial and anti-inflammatory activities of 2H-indazole derivatives are also heavily influenced by their substitution patterns. nih.govresearchgate.net A study on 2,3-diphenyl-2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents found that certain substituents induced a better response. nih.gov For example, compound 18, a 2,3-diphenyl-2H-indazole derivative, was found to be 12.8 times more active than the reference drug metronidazole against Giardia intestinalis. nih.govresearchgate.net This study and others have shown that functional group placement significantly alters biological activity. vulcanchem.com

Table 1: Impact of Substituents on the Anticancer Activity of this compound Derivatives

| Compound | R1 Substituent | R2 Substituent | Cell Line | IC50 (μM) |

|---|---|---|---|---|

| 2a | 4-Methylpiperazin-1-yl | H | MCF-7 | 1.15 |

| 2a | 4-Methylpiperazin-1-yl | H | HCT116 | 4.89 |

| 2f | Pyridyl | H | 4T1 | 0.23 |

| 2f | Pyridyl | H | HepG2 | 0.80 |

| 2f | Pyridyl | H | MCF-7 | 0.34 |

| 2j | Amino at pyridyl C2 | H | A549 | 0.88 |

| 2o | 3,5-dimethoxystyryl with Chlorine | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | - | Reduced potency vs. 2f |

| 2p | Ethyl linker instead of vinyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | - | Reduced potency vs. 2f |

Data sourced from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents. rsc.org

Positional Isomerism and Bioactivity Differentiation

Positional isomerism, particularly the distinction between 1H- and 2H-indazoles, is a critical factor determining the biological activity of methyl-indazole derivatives. The 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.gov However, the 2H-indazole tautomer can exhibit higher reactivity in certain conditions due to reduced steric hindrance at the N1 position. vulcanchem.com

The position of the methyl group on the indazole nitrogen significantly influences the molecule's properties and, consequently, its biological function. For instance, N-methylation strategies can involve the alkylation of the indazole nitrogen using reagents like methyl iodide. vulcanchem.com The choice between synthesizing a 1-methyl or 2-methyl derivative is a key consideration in drug design, as it can lead to different biological outcomes. Studies have shown that 2-methyl substitution can lead to improved kinase selectivity due to steric effects, whereas 1H-indazoles are sometimes preferred for metabolic stability. vulcanchem.com

In the development of kinase inhibitors, the indazole core often acts as a hinge-binding fragment, and the orientation of substituents, dictated by the N-methylation pattern, is crucial for effective binding. vulcanchem.com For example, a series of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine derivatives were discovered as potent, orally available cyclin-dependent kinase (CDK) inhibitors for hematological malignancies. acs.org The specific this compound substitution pattern was integral to their activity.

Furthermore, the separation of 1- and 2-position substituted indazole isomers can be challenging but is essential for evaluating the distinct biological activities of each isomer. google.com The different electronic and steric environments of the N1 and N2 positions lead to isomers with potentially different pharmacological profiles. For example, in the context of allosteric CC-chemokine receptor 4 (CCR4) antagonists, investigations focused on variations of the indazole N1 substituent, highlighting the importance of this position for activity. acs.org

Table 2: Comparison of Properties Between 1H- and 2H-Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Thermodynamic Stability | More stable. nih.gov | Less stable. vulcanchem.com |

| Reactivity | Generally less reactive. | Can be more reactive in acidic media due to less steric hindrance at N1. vulcanchem.com |

| Kinase Selectivity | - | 2-methyl substitution can improve selectivity due to steric effects. vulcanchem.com |

| Metabolic Stability | Often preferred for metabolic stability. vulcanchem.com | - |

| Synthesis | Formation can be favored under certain conditions. researchgate.net | Formation can be favored under kinetic control. researchgate.net |

This table provides a general comparison, and specific properties can vary based on other substituents.

Applications in Medicinal Chemistry and Pharmaceutical Research

2-Methyl-2H-Indazole as a Privileged Pharmacophore in Drug Discovery

The 2H-indazole core, particularly the this compound moiety, is recognized as a "privileged structure" in medicinal chemistry. This designation signifies that this structural motif is recurrently found in compounds exhibiting a wide array of biological activities, making it an attractive starting point for drug discovery programs. vulcanchem.com The interest in 2-substituted 2H-indazoles has grown due to their presence in promising drug candidates. nih.gov The substitution pattern on the indazole ring, including the position of the methyl group, significantly influences the compound's chemical and biological properties, such as its reactivity, solubility, and interactions with biological targets. vulcanchem.comontosight.ai

The synthesis of 2-alkenyl-2H-indazoles, which are also considered privileged pharmacophores, highlights the ongoing efforts to create novel derivatives with interesting fluorescence properties for potential use in cellular imaging and as bioactive molecules. researchgate.netmdpi.com

Role in FDA-Approved and Clinically Investigated Therapeutic Agents

The this compound scaffold is a key component in several clinically significant drugs. One prominent example is Pazopanib (B1684535) , an FDA-approved oral anti-cancer drug used for the treatment of renal cell carcinoma and soft tissue sarcoma. vulcanchem.compreprints.orgbeilstein-journals.org Pazopanib's mechanism of action involves the inhibition of various kinase enzymes, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor growth and angiogenesis. preprints.org The synthesis of Pazopanib often involves N,2,3-trimethyl-2H-indazol-6-amine as a key building block. preprints.org

Another notable agent is Danicopan , a complement factor D inhibitor used in the treatment of paroxysmal nocturnal hemoglobinuria. vulcanchem.combeilstein-journals.org Additionally, CPI-637 , an inhibitor of both cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein, also features the indazole core and has been investigated in clinical trials. vulcanchem.combeilstein-journals.org

Furthermore, the this compound moiety has been incorporated into investigational drug candidates. For instance, S-217622 , a noncovalent oral SARS-CoV-2 3CL protease inhibitor, was identified as a clinical candidate for treating COVID-19. acs.org In the development of this compound, the 6-chloro-2-methyl-2H-indazole moiety served as a crucial P1' ligand, demonstrating a significant improvement in enzymatic inhibitory activity. acs.org

Design and Development of Novel Drug Candidates

The versatility of the this compound scaffold allows for its use in the design and synthesis of a diverse range of novel drug candidates targeting various diseases. a2bchem.comvulcanchem.com Researchers have explored its derivatives for their potential anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties. ontosight.aiontosight.aimdpi.comontosight.ai

Anticancer Research: Derivatives of 2-methyl-6-nitro-2H-indazole have been investigated as potential precursors for anticancer agents, with in vitro studies showing significant inhibition of cancer cell proliferation and migration. The indazole scaffold, in general, is a well-established pharmacophore in the development of antitumor drugs. vulcanchem.comresearchgate.net

Antimicrobial and Anti-inflammatory Agents: Scientists have designed and synthesized 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents. mdpi.comsmolecule.com Certain 2,3-diphenyl-2H-indazole derivatives have shown potent activity against protozoa like Giardia intestinalis and have also exhibited inhibitory activity against human cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com The replacement of carbonyl groups with N-substituted carboxamides on 2,3-diphenyl-2H-indazole structures has also led to enhanced antifungal activity against Candida species. vulcanchem.com

Table 1: Investigational Compounds Containing the this compound Moiety

| Compound Name/Derivative | Therapeutic Area | Research Findings |

|---|---|---|

| S-217622 | Antiviral (COVID-19) | A noncovalent oral SARS-CoV-2 3CL protease inhibitor clinical candidate. acs.org |

| 2,3-diphenyl-2H-indazole derivatives | Antimicrobial, Anti-inflammatory | Showed potent antiprotozoal activity and in vitro inhibition of human COX-2. mdpi.com |

| 2-Methyl-6-nitro-2H-indazole derivatives | Anticancer | Demonstrated significant inhibition of cancer cell proliferation and migration in vitro. |

Applications in Agrochemical Research

The applications of this compound and its derivatives extend beyond pharmaceuticals into the field of agrochemical research. a2bchem.comontosight.ai These compounds serve as intermediates in the synthesis of new agrochemicals for pest control and crop protection. The structural features that make them effective in medicinal chemistry, such as their ability to interact with biological targets, are also relevant for developing new pesticides and herbicides. a2bchem.com For example, 5-Bromo-6-fluoro-2-methyl-2H-indazole is utilized in the development of agrochemicals.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-3-carbonyl chloride |

| Methyl this compound-6-carboxylate |

| 2-Methyl-2H-indazol-6-amine |

| 6-Nitro-2-methyl-2H-indazole |

| 2H-Indazole, 2-methyl-6-nitro- |

| Methyl this compound-4-carboxylate |

| Pazopanib |

| Danicopan |

| CPI-637 |

| 2-Alkenyl-2H-indazoles |

| 2,3-Diphenyl-2H-indazole |

| 5-Bromo-6-fluoro-2-methyl-2H-indazole |

| S-217622 |

| N,2,3-trimethyl-2H-indazol-6-amine |

| 6-Chloro-2-methyl-2H-indazole |

| (2-methyl-2H-indazol-5-yl)boronic acid |

| 2-Methylindole |

| 2-Aminoacetophenone |

| Hydrazine |

| Axitinib |

| Granisetron |

| Benzydamine |

| Lonidamine |

Advanced Analytical Characterization in Research of 2 Methyl 2h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Regioselective Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the 1H- and 2H-tautomers of indazoles and for confirming the regioselectivity of methylation. jmchemsci.com While the 1H NMR signals for the methyl protons of 1-methyl- and 2-methyl-indazole show only a minor difference of 0.1-0.2 ppm, 13C NMR provides a more definitive distinction. jmchemsci.com In 13C NMR spectra, the signal for the 1H tautomer typically appears in the range of 132-133 ppm, whereas the 2H tautomer is observed at 123-124 ppm. jmchemsci.com

Further differentiation can be achieved using 15N NMR spectroscopy. The 15N chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms. For instance, in 2-methyl-2H-indazole, the 15N chemical shifts for N-1' and N-2' are approximately -91.2 ppm and -161.0 ppm, respectively. nih.gov These values are significantly different from those of the 1H-isomer, 1-methyl-1H-indazole, which exhibits signals at -202.8 ppm (N-1') and -56.6 ppm (N-2'). nih.gov This stark contrast in chemical shifts provides unambiguous evidence for the 2H-indazole structure. nih.gov

Detailed 1H and 13C NMR data for specific this compound derivatives further illustrate the power of this technique. For example, the 1H NMR spectrum of 2-methyl-6-nitro-2H-indazole shows a characteristic peak for the methyl group at δ 4.19 ppm. For 2-methyl-2H-indazol-5-ol, the methyl protons appear at δ 3.98 ppm in DMSO-d6. connectjournals.com The corresponding 13C NMR spectrum for 2-methyl-2H-indazol-5-ol shows the methyl carbon at 40.21 ppm. connectjournals.com

| Compound | Isomer | 1H NMR (Methyl Protons, ppm) | 13C NMR (ppm) | 15N NMR (N-1', ppm) | 15N NMR (N-2', ppm) |

| 1-Methyl-1H-indazole | 1H | Varies | 132-133 jmchemsci.com | -202.8 nih.gov | -56.6 nih.gov |

| This compound | 2H | Varies | 123-124 jmchemsci.com | -91.2 nih.gov | -161.0 nih.gov |

| 2-Methyl-6-nitro-2H-indazole | 2H | 4.19 | - | - | - |

| 2-Methyl-2H-indazol-5-ol | 2H | 3.98 connectjournals.com | 40.21 connectjournals.com | - | - |

Note: Specific solvent and experimental conditions can influence chemical shifts.

X-ray Crystallography for Solid-State Structural Elucidation

For 2-methyl-6-nitro-2H-indazole, single-crystal X-ray diffraction studies have confirmed its molecular structure unambiguously. researchgate.net The analysis revealed a monoclinic crystal system with the space group P21/c. The unit cell parameters were determined to be a = 3.793 Å, b = 12.200 Å, and c = 16.675 Å. The molecule is nearly planar, with the nitro group twisted only slightly from the indazole plane, which enhances electronic conjugation and stability. nih.gov The planarity of the indazole ring system is a common feature, with a maximal deviation of 0.0118 (7) Å for atom N3 in 2-methyl-6-nitro-2H-indazole. nih.gov In the crystal packing, weak intermolecular C–H⋯N and C–H⋯O hydrogen bonds play a significant role. nih.gov

Similarly, X-ray diffraction studies of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, a derivative, show that the indazole core maintains a planar configuration. vulcanchem.com The structure of 3-(2H-indazol-2-yl)-2H-chromen-2-one has also been unequivocally proven by X-ray crystallography. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.793 |

| b (Å) | 12.200 |

| c (Å) | 16.675 |

| β (°) | 95.722 (9) researchgate.net |

| V (ų) | 767.7 (9) researchgate.net |

| Z | 4 researchgate.net |

| D (Mg m⁻³) | 1.533 researchgate.net |

Data obtained at a temperature of 113 K. researchgate.net

Spectroscopic Techniques for Tautomeric Equilibrium Studies

The tautomeric equilibrium between 1H- and 2H-indazoles is a critical aspect of their chemistry, influenced by factors such as substituents and solvent polarity. Spectroscopic techniques are vital for studying this equilibrium.

UV and Raman spectroscopy have revealed that 1H-indazoles possess benzenoid properties, in contrast to the ortho-quinonoid character of 2-substituted 2H-indazoles. thieme-connect.de The electronic spectra of 1H-indazole and 1-methyl-1H-indazole are nearly identical but differ significantly from the spectrum of this compound. thieme-connect.de This difference in electronic spectra can be used to distinguish between the tautomers.

Photophysical and thermochemical techniques have been employed to investigate the tautomeric equilibrium, indicating that 1-methyl-1H-indazole is more stable than this compound by 3.2–3.6 kcal/mol. thieme-connect.de Furthermore, NMR-NQR (Nuclear Quadrupole Resonance) double resonance studies have shown the 1H form to be more stable by 21.4 kJ mol⁻¹ (approximately 5.1 kcal/mol) than the 2H form. mdpi.com

The dipole moment also serves as a distinguishing feature. The experimental dipole moment of this compound is 3.40 D, which is considerably different from that of 1-methyl-1H-indazole (1.50 D). thieme-connect.de

Chromatographic and Mass Spectrometric Methods for Purity and Identity Confirmation in Research Studies

Chromatographic and mass spectrometric methods are essential for confirming the purity and identity of synthesized this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of these compounds. For instance, the purity of this compound-6-boronic acid is reported as ≥96.0% by HPLC. thermofisher.com Thin-layer chromatography (TLC) is also a common technique for monitoring reaction progress and assessing purity.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of the compounds. mdpi.com In the analysis of synthetic cannabinoids, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique. nih.gov For example, the low-resolution mass spectrum of methyl 2-(cyclohexylmethyl)-2H-indazole-3-carboxylate shows a sodium adduct ion [M+Na]⁺ at m/z 295.08. nih.gov High-resolution mass spectrometry (HRMS) is used for precise mass determination, which helps in confirming the elemental composition. For 2-methyl-2H-indazol-5-ol, the [M+H]⁺ ion was found at 149.0708, closely matching the calculated value of 149.0715 for C₈H₉N₂O. connectjournals.com

Liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS) is another powerful technique used for the identification of indazole derivatives, particularly in complex mixtures. nih.gov The fragmentation patterns observed in mass spectrometry can also help differentiate between isomers. For instance, the fragmentation of APINACA 2H-indazole analogue is characterized by a predominant fragment at m/z 187, resulting from the cleavage of the C-C bond between the 2H-indazole ring and the carboxamide group. researchgate.net

Q & A

Q. Advanced: How can synthetic yields be optimized for this compound?

Answer: Yields are influenced by solvent choice, temperature, and catalyst loading. For example, using tri-n-butylphosphine in reductive cyclization improves yields up to 60–70% by enhancing electron transfer . Computational modeling (e.g., QSPR or DFT) can predict optimal reaction conditions by analyzing substituent effects on transition states .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

Q. Advanced: How does computational modeling enhance structural analysis?

Answer: Molecular dynamics simulations (e.g., Gaussian or ORCA) predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, aiding in assigning NMR/IR peaks. For example, the methyl group’s electron-donating effect stabilizes the indazole ring, altering its - stacking behavior in crystal lattices .

Basic: What pharmacological activities are associated with indazole derivatives?

Answer:

Indazoles exhibit anti-inflammatory, antitumor, and vasorelaxant activities. For example, 2-substituted indazoles release NO, inducing vasodilation, while nitro-substituted derivatives show anti-HIV activity .

Q. Advanced: What structural modifications enhance this compound’s bioactivity?

Answer:

- Introducing electron-withdrawing groups (e.g., -NO) at position 6 increases antitumor potency by enhancing DNA intercalation .

- Methyl group at position 2 improves metabolic stability by sterically shielding the N-H bond from oxidative degradation .

Basic: How should researchers handle discrepancies in reported synthesis yields?

Answer:

Contradictions often arise from varying reaction conditions (e.g., solvent purity, catalyst aging). Systematic replication using controlled parameters (e.g., anhydrous ethanol, fresh SnCl) reduces variability. Cross-validate results via multiple characterization methods (e.g., NMR, LC-MS) .

Q. Advanced: How can machine learning resolve data inconsistencies?

Answer: Machine learning models (e.g., random forest or neural networks) trained on reaction databases (e.g., Reaxys) identify critical variables (e.g., temperature, solvent polarity) affecting yields. For example, models predict ethanol’s optimal dielectric constant (ε = 24.3) for maximizing cyclization efficiency .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin contact : Wash with soap/water for 15 minutes; use nitrile gloves (tested per EN 166 standards) .

- Waste disposal : Incinerate in EPA-approved facilities to avoid environmental release .

Q. Advanced: How does molecular docking predict toxicity?

Answer: Docking studies (e.g., AutoDock Vina) assess binding affinity to off-target receptors (e.g., hERG channels). For this compound, low affinity (K >10 µM) to hERG suggests minimal cardiotoxicity, but in vitro assays (e.g., patch-clamp) are recommended for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.